rac-3-Octadecanamido-2-methoxypropyl phosphocholine
Description
rac-3-Octadecanamido-2-methoxypropyl phosphocholine (CAS 112989-02-3), commonly known as Edelfosine, is a synthetic alkyl-lysophospholipid (ALP) with a molecular formula of C₂₈H₅₉N₂O₆P and a molecular weight of 550.75 g/mol . Its structure comprises an octadecanamido group linked to a methoxypropyl backbone and a phosphocholine head group. Edelfosine exhibits potent antitumor activity by inhibiting phosphatidylcholine (PC) synthesis and protein kinase C (PKC), leading to lysophospholipid accumulation and apoptosis in cancer cells . It is stored at -20°C and is sparingly soluble in methanol, with a white crystalline solid morphology .
Properties
IUPAC Name |
[2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H57N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)28-24-26(33-5)25-35-36(31,32)34-23-22-29(2,3)4/h26H,6-25H2,1-5H3,(H-,28,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJPWDKOKGANNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H57N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008543 | |
| Record name | 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88876-07-7 | |
| Record name | 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088876077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amide Bond Formation
The initial step involves coupling octadecanoic acid (stearic acid) with 2-methoxypropylamine to form the amide backbone. This reaction is catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) under anhydrous conditions. The reaction proceeds via activation of the carboxylic acid group, followed by nucleophilic attack by the amine:
Key parameters for this step include:
Phosphorylation
The amide intermediate undergoes phosphorylation using phosphorus oxychloride (POCl₃) in a two-phase system. The reaction is conducted under inert gas (argon or nitrogen) to prevent oxidation:
Subsequent hydrolysis with choline hydroxide introduces the phosphocholine moiety:
Quaternization
The final step involves quaternization of the tertiary amine using methyl iodide in methanol, ensuring complete conversion to the phosphocholine structure.
Optimization of Reaction Conditions
Industrial-scale synthesis requires meticulous optimization to balance yield, cost, and purity. The table below summarizes critical parameters from laboratory and industrial protocols:
Industrial methods employ continuous flow reactors to enhance mixing and heat transfer, achieving 85–90% yield compared to 70–75% in batch processes.
Purification and Characterization
Crude product purification involves:
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Liquid-Liquid Extraction : Removal of unreacted starting materials using ethyl acetate and water.
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Column Chromatography : Silica gel (60–120 mesh) with a chloroform-methanol gradient (9:1 to 4:1).
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Recrystallization : From a hexane-ethanol mixture to obtain >99% purity.
Characterization Data :
Challenges in Industrial Production
Regulatory Compliance
Industrial facilities must adhere to ICH Q11 guidelines for impurity profiling, necessitating advanced analytical methods like LC-MS/MS to detect trace contaminants.
Comparative Analysis of Synthetic Methods
The table below contrasts traditional laboratory synthesis with modern industrial approaches:
| Aspect | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Purity | 95–98% | >99% |
| Cost per Gram | $120–150 | $40–50 |
| Environmental Impact | High solvent waste | Solvent recycling systems |
Industrial methods prioritize green chemistry principles , with THF recovery rates exceeding 90%.
Recent Advances in Synthesis
Chemical Reactions Analysis
Types of Reactions
rac-3-Octadecanamido-2-methoxypropyl phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Cancer Research
Rac-OMPT has shown promise in cancer research, particularly as an inhibitor of neoplastic cell growth. Key findings include:
- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that rac-OMPT can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
- Mechanism of Action : The compound appears to interact with cellular membranes, influencing lipid metabolism and thereby affecting tumor growth dynamics.
Neuroprotection
Research indicates that rac-OMPT may possess neuroprotective properties, which could be beneficial in managing neurodegenerative diseases such as Alzheimer's and Parkinson's. Notable aspects include:
- Protection Against Neurodegeneration : Preliminary studies suggest that rac-OMPT can mitigate neuronal cell death, potentially through the modulation of inflammatory pathways and oxidative stress responses.
- Impact on Neuronal Signaling : Its phospholipid-like structure allows for interactions with neuronal membranes, which may enhance synaptic signaling and plasticity.
Interaction Studies
Interaction studies involving rac-OMPT focus on its binding affinities with various biomolecules. Key findings include:
- Binding Affinities : Rac-OMPT exhibits significant binding to proteins involved in cell signaling, including Protein Kinase C (PKC), which plays a critical role in cancer progression and neuronal function .
Synthesis of Rac-3-Octadecanamido-2-methoxypropyl Phosphocholine
The synthesis of rac-OMPT typically involves several steps:
- Formation of the Octadecanamide Backbone : This step establishes the long-chain fatty acid component.
- Attachment of the Methoxypropyl Group : This modification enhances solubility.
- Incorporation of the Phosphocholine Moiety : This final step is crucial for imparting biological activity.
Careful control of reaction conditions is essential to achieve high yields and purity of the final product.
Mechanism of Action
The mechanism of action of rac-3-Octadecanamido-2-methoxypropyl phosphocholine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Edelfosine belongs to a class of alkyl-lysophospholipids, which share structural motifs but differ in alkyl chain length, substitutions, and biological targets. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Alkyl-Lysophospholipids
Mechanistic Insights and Research Findings
Selectivity and Cytotoxicity
Edelfosine selectively targets tumor cells by exploiting their reduced capacity to metabolize alkyl-lysophospholipids. Unlike normal cells, cancer cells lack sufficient alkyl cleavage enzyme activity, leading to intracellular accumulation of cytotoxic lysophospholipids . For example, HL-60 leukemia cells accumulate 90% of unmetabolized Edelfosine, correlating with pronounced cytotoxicity . In contrast, resistant cells like K562 show uniform compound distribution and efficient metabolism .
Metabolic Disruption
Edelfosine inhibits PC synthesis via the CDP-choline pathway, a critical route for membrane lipid biosynthesis. This inhibition forces cells to rely on compensatory pathways, such as phosphatidylethanolamine (PE) methylation, which are insufficient in rapidly proliferating tumor cells . The resulting lysophospholipid accumulation destabilizes membranes and activates apoptosis .
Comparison with Miltefosine
Miltefosine shares Edelfosine’s phosphocholine head group but has a shorter hexadecyl chain. While both disrupt membranes, Miltefosine is clinically approved for leishmaniasis due to its ability to penetrate protozoan membranes . Structural differences account for Miltefosine’s broader antimicrobial activity but lesser focus on PKC inhibition compared to Edelfosine .
Role of Structural Modifications
- sn-2 Methoxy Group : Critical for Edelfosine’s activity. Substitution at this position (e.g., ethoxy or acetyl groups) reduces cytotoxicity, as seen in studies with 2-O-methyl PAF analogs .
- Alkyl Chain Length : Longer chains (e.g., octadecanamido in Edelfosine) enhance membrane integration and retention, improving antitumor efficacy .
Research Limitations and Controversies
- Uptake vs. Metabolism : Early studies attributed Edelfosine’s selectivity to low alkyl cleavage enzyme activity in tumors. However, shows similar enzyme levels in sensitive (HL-60) and resistant (K562) cells, suggesting uptake efficiency is the key determinant .
- Autophagy Activation: In Magnaporthe oryzae, Edelfosine analogs activate autophagy under nutrient-rich conditions, complicating its use in fungal models . This effect is less pronounced in human cancer cells.
Biological Activity
rac-3-Octadecanamido-2-methoxypropyl phosphocholine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and cell signaling. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H57N2O6P·H2O
- Molecular Weight : 554.74 g/mol
- CAS Number : 163702-19-0
- IUPAC Name : [2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate; hydrate
The biological activity of this compound primarily involves its inhibitory effects on neoplastic cell growth and modulation of signaling pathways. It has been shown to inhibit Protein Kinase C (PKC), a key regulator in various cellular processes including growth, differentiation, and apoptosis.
Inhibition of Phosphatidylcholine Synthesis
Research indicates that this compound acts as a negative regulator of phosphatidylcholine synthesis. In a study involving murine macrophage cell lines, it was found that this compound inhibited the activity of cytidylyltransferase (CT), which is essential for the CDP-choline pathway of phosphatidylcholine synthesis . This inhibition leads to the accumulation of choline and phosphocholine while decreasing CDP-choline levels.
Biological Activity Summary
The compound exhibits several notable biological activities:
- Antitumor Activity : Demonstrates strong inhibitory action against neoplastic cell growth in vitro.
- PKC Inhibition : Specifically inhibits Protein Kinase C, affecting various signaling pathways.
- Regulation of Lipid Metabolism : Alters lipid metabolism by inhibiting phosphatidylcholine synthesis.
Case Study 1: Antitumor Effects
In vitro studies have shown that this compound significantly reduces the proliferation of cancer cells. For instance, a study reported a dose-dependent decrease in the viability of several cancer cell lines upon treatment with this compound, highlighting its potential as an antineoplastic agent .
Case Study 2: Mechanistic Insights
Further investigations into the mechanistic pathways revealed that the inhibition of CT by this compound leads to disrupted membrane lipid composition, which can trigger apoptotic pathways in cancer cells. The competitive inhibition observed suggests that this compound may serve as a lead for developing new therapeutic agents targeting lipid metabolism in cancer .
Comparative Biological Activity Table
| Activity | This compound | Other Compounds for Comparison |
|---|---|---|
| Antitumor Activity | Strong inhibition of neoplastic cell growth | Moderate (e.g., ET-18-OCH3) |
| PKC Inhibition | Yes | Yes |
| Inhibition of Phosphatidylcholine Synthesis | Yes | Variable |
| Mechanism | Competitive inhibition of CT | Non-specific inhibitors |
Q & A
Q. What are the key structural features of rac-3-Octadecanamido-2-methoxypropyl phosphocholine, and how can they be validated experimentally?
- Methodological Answer : The compound contains a phosphocholine head group, an octadecanamido (C18) fatty acid chain, and a 2-methoxypropyl backbone. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR, -NMR) to confirm stereochemistry and substituent positions. For example, -NMR can resolve phosphocholine signals (0.22 ppm region) . Mass spectrometry (LC-HRMS) with electrospray ionization (ESI) is recommended for molecular weight confirmation, as demonstrated in metabolomic studies targeting choline derivatives .
Q. How can researchers quantify this compound in biological samples?
- Methodological Answer : Use enzymatic or colorimetric assays (e.g., phosphatidylcholine assay kits) that hydrolyze the compound to release inorganic phosphate or choline derivatives. Key steps include:
- Sample preparation: Avoid foaming during mixing and ensure proper dilution to prevent matrix interference .
- Standard curve: Include a high-concentration standard (e.g., 100–500 μM) to account for elevated levels in cancer cell lines .
- Validation: Cross-check with -NMR to resolve discrepancies, as creatine or other metabolites may interfere with colorimetric detection .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in phosphocholine quantification across different analytical platforms?
- Methodological Answer : Contradictions often arise from platform-specific biases:
- NMR vs. LC-HRMS : NMR detects water-soluble metabolites but may miss lipid-bound forms, whereas LC-HRMS requires lipid extraction protocols to capture membrane-associated phosphocholine .
- Interference Mitigation : Pre-treat samples with solid-phase extraction (SPE) to remove contaminants like betaine or glycerophosphocholine .
- Data Normalization : Use internal standards (e.g., deuterated phosphocholine) for cross-platform calibration .
Q. How does this compound interact with enzymes like ENPP6, and what structural insights exist?
- Methodological Answer : ENPP6 hydrolyzes glycerophosphocholine derivatives. To study interactions:
- Crystallography : Co-crystallize the compound with ENPP6 and solve the structure via molecular replacement (e.g., using Phyre2 for homology modeling) .
- Activity Assays : Monitor phosphocholine release using -NMR or fluorogenic substrates. In P. fellutaneous, phosphocholine hydrolase activity was confirmed via -NMR tracking of choline-O-sulfate biosynthesis .
Q. What role does this compound play in cancer metabolism, and how can this be experimentally exploited?
- Methodological Answer : Elevated phosphocholine levels are biomarkers of oncogenic transformation. Key approaches include:
- Metabolomic Profiling : Use LC-HRMS to track phosphocholine accumulation in cancer cell lines, correlating with proliferation rates .
- Pathway Inhibition : Target choline kinase (CHKα) with siRNA or small-molecule inhibitors to disrupt phosphocholine synthesis and validate via -NMR .
- Imaging : Employ magnetic resonance spectroscopy (MRS) to non-invasively map phosphocholine distribution in tumors .
Experimental Design Considerations
Q. How should researchers design experiments to study the membrane integration dynamics of this compound?
- Methodological Answer :
- Model Membranes : Incorporate the compound into liposomes (e.g., 1,2-dimyristoyl-rac-glycero-3-phosphocholine-based vesicles) and monitor phase transitions via differential scanning calorimetry (DSC) .
- Fluorescence Quenching : Use pyrene-labeled analogs to assess lateral diffusion and packing density in lipid bilayers .
- Biological Systems : Overexpress phospholipase D (PLD) in cell lines to study hydrolysis rates and downstream signaling .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing phosphocholine-related metabolomic datasets?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to distinguish metabolic phenotypes .
- Batch Correction : Normalize data using QC samples injected at regular intervals to account for instrument drift .
- Reproducibility : Adopt the "MIAMI" guidelines for NMR data reporting, including pulse sequence details and solvent suppression methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
